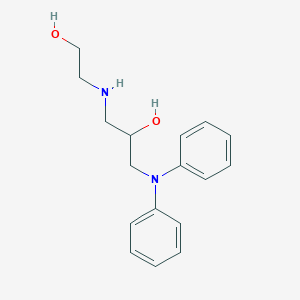
2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are bicyclic systems containing a pyrrole ring fused to a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method includes the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Imines or acetals, depending on the nucleophile used.
科学的研究の応用
2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness
2,3-Dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
97073-07-9 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)9-3-2-4-10(7)9/h5-6H,2-4H2,1H3 |
InChIキー |
LNXCMFJNJNUFNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2N1CCC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
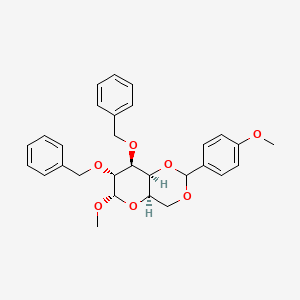
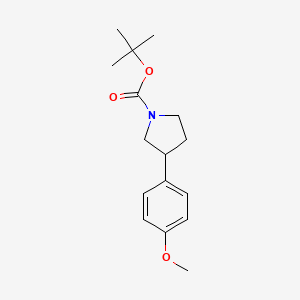
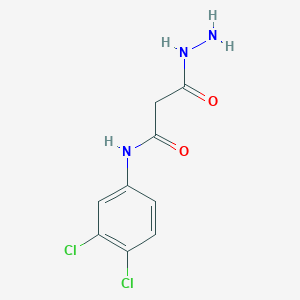
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)


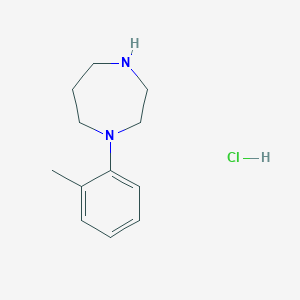

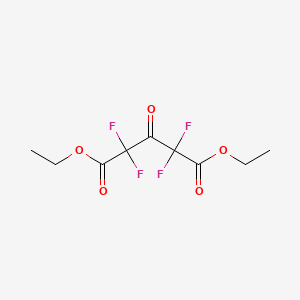
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)
![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
